Depramine
CAS No.: 58262-51-4
VCID: VC0195986
Molecular Formula: C19H23N2Cl
Molecular Weight: 314.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Depramine, also known as 10,11-dehydroimipramine, is a tricyclic antidepressant that was created but never commercialized for clinical use. It is categorized under tricyclic antidepressants, which are used to treat depression and other mood disorders. Depramine is a dibenzazepine derivative with a chemical structure related to imipramine and has antidepressant and anti-Parkinson effects . Depramine is used to treat obsessive-compulsive disorder, obsessions and phobias, panic disorder, cataplexy associated with narcolepsy, major depressive disorder, and chronic pain . It may help alleviate symptoms of each of these conditions by affecting the brain chemical serotonin . The drug tends to decrease autonomic arousal responses in Parkinson's patients . Depramine functions by raising the amounts of chemical messengers in the brain, which stabilizes and improves mood . It is also effective in treating depression that is unresponsive to other treatments and bedwetting in children aged six years and above . Dimepramine fumarate is an anticholinergic agent that inhibits norepinephrine uptake . Its anticataleptic effect is attributed to its anticholinergic properties and probable role in central adrenergic and/or dopaminergic stimulation . Common side effects of Depramine 25mg Tablet include increased heart rate, blurred vision, dry mouth, difficulty urinating, and constipation . Imipramine is a similar chemical compound to Depramine . Desipramine has been shown to alter α adrenoceptor function in depressed patients. |
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CAS No. | 58262-51-4 |
Product Name | Depramine |
Molecular Formula | C19H23N2Cl |
Molecular Weight | 314.9 g/mol |
IUPAC Name | 3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H |
Standard InChIKey | QHOQDRVNCMCLDK-UHFFFAOYSA-N |
SMILES | CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Appearance | Solid |
Purity | > 95% |
Synonyms | N,N-Dimethyl-5H-dibenz[b,f]azepine-5-propanamine Hydrochloride; G 31406 Hydrochloride; 10,11-Dehydroimipramine Hydrochloride, Depramine Hydrochloride |
PubChem Compound | 216255 |
Last Modified | Apr 15 2024 |
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